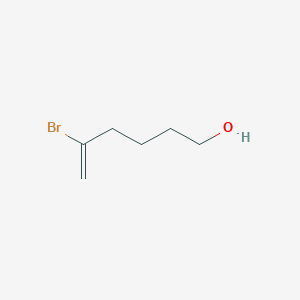

5-Bromohex-5-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

69441-76-5 |

|---|---|

Molecular Formula |

C6H11BrO |

Molecular Weight |

179.05 g/mol |

IUPAC Name |

5-bromohex-5-en-1-ol |

InChI |

InChI=1S/C6H11BrO/c1-6(7)4-2-3-5-8/h8H,1-5H2 |

InChI Key |

CSTXIBXKUGBHJR-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCCCO)Br |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 Bromohex 5 En 1 Ol and Analogues

De Novo Synthetic Routes and Methodological Innovations

De novo syntheses offer flexibility in molecular design, allowing for the strategic introduction of functionalities. Innovations in catalysis and reaction control are central to the efficient construction of complex targets like 5-bromohex-5-en-1-ol.

Directed halogenation enables the precise installation of a halogen atom at a specific position by using a directing group to guide the reagent. While direct C(sp²)–H vinyl bromination is challenging, related principles can be applied. For instance, palladium(II)-catalyzed bromination of C(sp³)–H bonds has been achieved using quinoline-type ligands, showcasing the power of directing groups to control the site of halogenation. nih.gov Another advanced strategy involves boron-directed regioselective functionalization. gu.se This metal-free approach uses the conversion of C–H to C–B bonds, followed by a subsequent halodeboronation to introduce a halogen with high regioselectivity. gu.se

A hypothetical directed approach for a this compound precursor could involve a substrate with a directing group that positions a halogenating agent at the terminal carbon of the double bond.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, a key FGI would be the conversion of a terminal alkyne into a vinyl bromide. This can be achieved through hydrobromination of the alkyne.

Another relevant FGI involves the transformation of a ketone. For example, a terminal vinyl bromide can be generated from a methyl ketone via a two-step sequence involving the formation of a vinyl phosphate intermediate, followed by displacement with a bromide salt.

Achieving the correct regiochemistry—placing the bromine at the C5 position on the double bond—is critical. Many halogenation methods for alkenes, such as free radical halogenation, tend to favor the allylic position. youtube.com Therefore, methods that specifically generate vinyl halides are required.

One established method for the regioselective synthesis of a vinyl bromide involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine (the Appel reaction) or a related Wittig-type olefination. To synthesize this compound via this route, a precursor such as 5-oxopentan-1-ol would be required.

Halofunctionalization of an alkene with a pendant nucleophile is a powerful method for creating halogenated heterocycles and can be highly diastereoselective. nih.gov While not directly forming a vinyl bromide, these principles of controlling selectivity are central to modern synthesis. nih.gov

Precursor-Based Synthetic Pathways to this compound

Synthesizing the target compound from readily available precursors is often the most practical approach. Key starting materials include hexene derivatives that already contain either the bromine atom or the alcohol functionality.

6-Bromo-1-hexene (B1265582) is a common starting material in organic synthesis. sigmaaldrich.comchemscene.com A synthetic route starting from this precursor would require moving the bromine functionality from the C6 position to the C5 position while transforming the double bond. This is a non-trivial transformation.

A plausible, albeit multi-step, pathway could involve:

Protection of the double bond: The alkene could be temporarily protected, for example, by epoxidation.

Formation of a Grignard reagent: The bromide at C6 can be converted into a Grignard reagent by reacting it with magnesium. sigmaaldrich.com

Reaction with an electrophile: The Grignard reagent could then be used in a subsequent reaction.

Modification and deprotection: Further steps would be needed to install the vinyl bromide and deprotect the C1-C2 positions to reveal the alcohol.

A more direct approach might involve a challenging sequence of elimination and re-addition of HBr, which would likely suffer from poor regioselectivity. A patent describing the synthesis of 5-hexen-1-ol (B1630360) from 6-bromo-1-hexene highlights a related transformation where the bromine is substituted to form an acetate (B1210297), which is then hydrolyzed to the alcohol. google.com This underscores the typical reactivity of the terminal bromide, which favors substitution over rearrangements needed for this pathway.

Table 1: Properties of Precursor 6-Bromo-1-hexene

| Property | Value |

|---|---|

| CAS Number | 2695-47-8 |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol |

| Form | Liquid |

| Boiling Point | 47-51 °C / 16 mmHg |

| Density | 1.22 g/mL at 25 °C |

Source: Sigma-Aldrich sigmaaldrich.com

A more chemically intuitive route starts with unsaturated carboxylic acids or their esters, where the carbon skeleton is already established. Both 5-hexenoic acid and methyl 5-hexenoate are viable precursors. google.comsigmaaldrich.com

The general strategy would involve two main transformations:

Reduction of the Carboxylic Acid/Ester: The carboxyl group must be reduced to a primary alcohol. This is a standard transformation, often accomplished with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The synthesis of 5-hexen-1-ol via the reduction of methyl 5-hexenoate or 5-hexenoic acid is a known process. google.com

Conversion of the Alkene to a Vinyl Bromide: With the alcohol in place (as 5-hexen-1-ol), the terminal double bond needs to be converted to a vinyl bromide. A direct conversion is difficult. A common laboratory-scale method involves a bromination-dehydrobromination sequence. This process was demonstrated in the synthesis of hex-5-ynoic acid from 5-hexenoic acid. researchgate.net

Proposed Synthetic Sequence:

Protection (Optional but Recommended): The hydroxyl group of 5-hexen-1-ol is protected with a suitable protecting group (e.g., as a silyl ether) to prevent interference in the subsequent steps.

Bromination: The protected alkene is treated with bromine (Br₂) to form the vicinal dibromide (5,6-dibromohexyl derivative).

Dehydrobromination: The resulting dibromide is treated with a strong base to induce elimination of one equivalent of HBr. The choice of base and reaction conditions can influence the regioselectivity of the elimination to favor the formation of the terminal vinyl bromide.

Table 2: Key Reactions in the Carboxylic Acid Derivative Pathway

| Step | Reactant | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Methyl 5-hexenoate | LiAlH₄, then H₃O⁺ | 5-Hexen-1-ol | Reduction of ester to primary alcohol |

| 2 | 5-Hexen-1-ol | TBDMSCl, Imidazole | 1-((tert-Butyldimethylsilyl)oxy)hex-5-ene | Protection of the alcohol group |

| 3 | Protected Alcohol | Br₂ in CCl₄ | 5,6-Dibromo-1-((tert-butyldimethylsilyl)oxy)hexane | Addition of bromine across the double bond |

| 4 | Dibromide Intermediate | Strong, non-nucleophilic base (e.g., DBU) | 5-Bromo-1-((tert-butyldimethylsilyl)oxy)hex-5-ene | Elimination to form the vinyl bromide |

| 5 | Protected Product | TBAF | this compound | Deprotection of the alcohol |

This sequence represents a plausible and controllable laboratory synthesis for this compound, leveraging well-established reactions in organic chemistry.

Reduction and Hydrogenation Methods for Related Substrates (e.g., 5-hexyne-1-alcohol)

The selective partial hydrogenation of a terminal alkyne, such as 5-hexyne-1-ol, to the corresponding terminal alkene, 5-hexen-1-ol, is a critical step in the synthetic pathway towards this compound. This transformation requires a catalyst that can facilitate the addition of one equivalent of hydrogen across the triple bond without further reducing the resulting double bond to a single bond.

One of the most widely employed catalysts for this purpose is the Lindlar catalyst . This heterogeneous catalyst consists of palladium deposited on calcium carbonate and poisoned with a lead salt, typically lead acetate, and often modified with quinoline. wikipedia.orgchemistrytalk.org The "poisoning" of the palladium catalyst is crucial; it deactivates the most active sites, thereby preventing the over-reduction of the alkene to an alkane. wikipedia.orgmasterorganicchemistry.com The hydrogenation of alkynes using a Lindlar catalyst is stereospecific, proceeding via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the formation of a cis-alkene. wikipedia.orgchemistrytalk.org For a terminal alkyne like 5-hexyne-1-ol, this stereospecificity is not a factor in the product's structure.

The general conditions for a Lindlar hydrogenation involve bubbling hydrogen gas through a solution of the alkyne and the catalyst in a suitable solvent. The progress of the reaction is carefully monitored to stop the hydrogenation once the alkyne has been consumed.

| Catalyst System | Substrate | Product | Key Features |

| Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Alkyne | cis-Alkene | Heterogeneous, poisoned catalyst prevents over-reduction. Stereospecific syn-addition. |

| P-2 Catalyst (Nickel Boride) | Alkyne | cis-Alkene | A non-pyrophoric alternative to nickel borohydride, prepared from sodium borohydride and nickel(II) acetate. |

Another effective catalyst system for the semi-hydrogenation of alkynes is the P-2 catalyst , which is a form of nickel boride. It is prepared in situ from sodium borohydride and a nickel(II) salt, such as nickel(II) acetate. The P-2 catalyst offers an alternative to the Lindlar catalyst and also selectively produces cis-alkenes from alkynes.

Research on the selective hydrogenation of functionalized alkynols, such as 2-hexyn-1-ol and 3-hexyn-1-ol, provides valuable insights applicable to 5-hexyne-1-ol. For instance, studies on the liquid-phase hydrogenation of 2-hexyn-1-ol using pectin-modified Pd/ZnO catalysts have demonstrated high selectivity (96%) to cis-2-hexen-1-ol. mdpi.com Similarly, the semi-hydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol has been extensively studied using various palladium catalysts, highlighting the importance of reaction parameters such as temperature, pressure, and catalyst support in achieving high selectivity. mdpi.com

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues requires careful consideration of efficiency, sustainability, and cost-effectiveness. The primary route would likely involve the anti-Markovnikov hydrobromination of a terminal alkyne like 5-hexyne-1-ol or the corresponding alkene, 5-hexen-1-ol.

Process Optimization for Efficiency and Sustainability

For industrial-scale synthesis, batch processes are often replaced by continuous flow systems. Continuous flow reactors offer several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. The synthesis of vinyl bromides, for example, can be adapted to flow chemistry, minimizing reaction volumes and improving product consistency.

Sustainability in chemical manufacturing is a growing concern. For the synthesis of this compound, this involves several key aspects:

Atom Economy: The anti-Markovnikov addition of HBr to an alkyne is an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product.

Solvent Selection: The choice of solvent is critical. Ideally, solvents should be non-toxic, recyclable, and have a low environmental impact. Research into scalable anti-Markovnikov hydrobromination of olefins has explored the use of solutions of HBr in acetic acid, which can be an operationally simpler alternative to using HBr gas. tue.nl

Waste Reduction: The development of catalytic methods for hydrobromination is a significant step towards sustainability, as it avoids the use of stoichiometric and often hazardous brominating agents. organic-chemistry.orgacs.org Catalytic processes generate less waste and can often be run under milder conditions.

Energy Efficiency: Optimizing reaction temperature and pressure to minimize energy consumption is a key aspect of green chemistry. Microwave-assisted synthesis has been explored for the preparation of vinyl bromides, offering rapid heating and significantly reduced reaction times. organic-chemistry.org

Catalyst Development for Economical Production

The economic viability of an industrial process is heavily dependent on the cost and efficiency of the catalyst. For the synthesis of this compound via anti-Markovnikov hydrobromination of 5-hexyne-1-ol, the development of robust and recyclable catalysts is paramount.

Recent advancements have focused on the use of earth-abundant and less toxic metals as catalysts. A significant breakthrough has been the development of a copper-catalyzed anti-Markovnikov hydrobromination of alkynes. organic-chemistry.orgacs.org This method utilizes a copper(I) catalyst, such as IPrCuCl (where IPr is a bulky N-heterocyclic carbene ligand), in the presence of a hydride source and a brominating agent. organic-chemistry.org This catalytic system is notable for its high yields, excellent regio- and diastereoselectivity, and broad functional group compatibility, including tolerance for hydroxyl groups. organic-chemistry.orgacs.org

| Catalyst System | Reaction | Advantages for Economical Production |

| Copper(I)/N-heterocyclic carbene complexes | Anti-Markovnikov Hydrobromination of Alkynes | Utilizes an earth-abundant metal. High yields and selectivity. Broad functional group tolerance. |

| Manganese(I) pincer complexes | Hydroboration of Alkynes | Employs an earth-abundant metal. High selectivity. |

| Platinum-based catalysts | Hydroboration of Alkynes | High functional group tolerance. |

The development of manganese-based catalysts for the hydroboration of terminal alkynes also presents a more economical and sustainable alternative to precious metal catalysts. acs.org While hydroboration followed by bromination is a two-step process, the use of an earth-abundant metal catalyst makes it an attractive option for large-scale production.

Furthermore, platinum-catalyzed hydroboration methods have been developed that show excellent functional group tolerance, which is crucial when dealing with substrates containing hydroxyl groups like 5-hexyne-1-ol. chemistryviews.org The operational simplicity and the use of commercially available and stable catalysts are key factors in their potential for economical production. chemistryviews.org The continuous improvement of these catalytic systems, focusing on increasing turnover numbers, reducing catalyst loading, and enabling catalyst recycling, is essential for the development of a truly economical and sustainable industrial process for the synthesis of this compound.

Mechanistic Investigations and Reactivity Profiles of 5 Bromohex 5 En 1 Ol

Reactivity at the Bromine-Substituted Carbon Center

The bromine atom is attached to an sp²-hybridized carbon, which significantly influences its reactivity compared to a typical alkyl bromide.

Nucleophilic substitution reactions at the bromine-substituted carbon of 5-Bromohex-5-en-1-ol are generally disfavored under standard conditions.

The SN1 mechanism is highly unlikely. This pathway would require the formation of a vinylic carbocation, which is inherently unstable. The positive charge on an sp-hybridized carbon is energetically unfavorable, making the departure of the bromide ion a high-energy process.

The SN2 mechanism is also impeded. This mechanism requires a backside attack by the nucleophile, which is sterically hindered by the electron density of the double bond and the substituents on the alkene. libretexts.org Leaving groups attached to sp²-hybridized carbons are held more tightly than those on sp³-hybridized carbons, further inhibiting the SN2 pathway. libretexts.org While some intramolecular nucleophilic substitutions on vinylic halides have been reported to proceed via an SN2-type mechanism, these typically involve substrates specifically designed to favor such cyclizations. researchgate.netresearchgate.net

| Mechanism | Feasibility for this compound | Controlling Factors |

| SN1 | Highly Unlikely | Instability of the resulting vinylic cation. |

| SN2 | Highly Unlikely | Steric hindrance from the double bond preventing backside attack. Increased strength of the C-Br bond. libretexts.org |

Elimination reactions involving the removal of hydrogen bromide (HBr) from this compound to form an alkyne are possible, primarily proceeding through an E2 pathway . This reaction requires a strong base. stackexchange.comalmerja.comlibretexts.org The stereochemistry of the starting vinylic bromide can influence the reaction rate, with the trans (E) arrangement of the hydrogen and bromine atoms generally leading to a faster elimination. almerja.com The E1 pathway is not favored due to the difficulty in forming the prerequisite vinylic cation.

| Mechanism | Feasibility for this compound | Controlling Factors |

| E1 | Highly Unlikely | High energy of the vinylic cation intermediate. |

| E2 | Possible | Requires a strong base. Stereochemistry of the double bond can affect the rate. almerja.com |

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a vinylic radical. This process can be initiated by photolysis, radical initiators, or transition metal catalysts. acs.orgresearchgate.net Vinylic radicals are highly reactive intermediates that can participate in a variety of transformations, including hydrogen atom abstraction or addition to other unsaturated systems. researchgate.net The field of photoredox catalysis has opened up new avenues for the generation and reaction of vinylic radicals under mild conditions. acs.org

| Reaction Type | Initiation Method | Intermediate | Potential Subsequent Reactions |

| Radical Substitution | Photolysis, Radical Initiators (e.g., AIBN), Transition Metals | Vinylic Radical | Hydrogen Abstraction, Addition to Alkenes/Alkynes, Cyclization |

Chemical Transformations of the Terminal Alkene Moiety

The terminal double bond in this compound is susceptible to a range of addition and cycloaddition reactions.

The terminal alkene can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically forming the more stable carbocation intermediate. ucalgary.ca For this compound, the initial addition of an electrophile (E+) would lead to a carbocation. The regioselectivity will be influenced by the electronic effects of the bromine atom. The subsequent attack by a nucleophile (Nu-) completes the addition.

A key feature of this compound is the presence of the hydroxyl group, which can act as an internal nucleophile. Following the initial electrophilic attack on the double bond, the hydroxyl group can attack the resulting carbocation, leading to the formation of a cyclic ether. This intramolecular cyclization is a common reaction for homoallylic alcohols. nih.gov

| Reagent Type | Intermediate | Potential Product(s) |

| Protic Acids (e.g., HBr) | Carbocation | Dihaloalkane |

| Halogens (e.g., Br₂) | Cyclic Bromonium Ion | Trihaloalkane |

| Electrophiles with Internal Nucleophile | Carbocation | Cyclic Ether (e.g., Tetrahydropyran derivative) |

The terminal alkene of this compound can participate in cycloaddition reactions. For instance, in a Diels-Alder reaction, it could act as the dienophile, reacting with a conjugated diene. The presence of the electron-withdrawing bromine atom can influence the reactivity of the double bond in such reactions.

Furthermore, [3+2] cycloaddition reactions are also a possibility. For example, nitrile imines, generated in situ from hydrazonoyl halides, can react with vinyl compounds to form pyrazole derivatives. acs.org Similarly, nitrile ylides, formed from the photolysis of vinyl azides, can undergo [3+2] cycloaddition with alkenes. beilstein-journals.org

| Reaction Type | Role of this compound | Potential Product Class |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Substituted Cyclohexene |

| [3+2] Dipolar Cycloaddition | Dipolarophile | Five-membered Heterocycles (e.g., Pyrazoles, Dihydropyrroles) acs.orgbeilstein-journals.org |

Olefin Metathesis Reactions in Functionalization

This compound serves as a versatile substrate in olefin metathesis, a powerful carbon-carbon bond-forming reaction. This reaction allows for the strategic functionalization of the molecule, leading to the synthesis of more complex structures. For instance, cross-metathesis with other olefins can introduce new functional groups or extend the carbon chain. The presence of both a vinyl bromide and a primary alcohol offers opportunities for selective transformations and the creation of bifunctional molecules. The reactivity of the terminal olefin in metathesis reactions is a key feature, enabling its participation in various coupling protocols.

Intramolecular Cyclization Dynamics

The structure of this compound, with a terminal double bond and a bromine atom positioned five carbons away from a hydroxyl group, makes it an ideal candidate for studying intramolecular cyclization reactions. These reactions are fundamental in the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals.

Intramolecular halocyclization of this compound and similar haloalcohols provides a direct route to cyclic ethers. In this process, the hydroxyl group acts as an internal nucleophile, attacking the double bond activated by a halogen source. While the substrate already contains a bromine atom, external electrophilic halogen sources can also be employed to initiate the cyclization. The reaction typically proceeds via a halonium ion intermediate. The subsequent nucleophilic attack by the hydroxyl group can, in principle, lead to different ring sizes. However, the formation of six-membered tetrahydropyran derivatives is often favored due to thermodynamic stability. The regioselectivity of this cyclization is governed by Baldwin's rules, which predict the favored ring-closing pathways.

Transition metal catalysis offers a diverse and efficient platform for the cyclization of this compound. rsc.org Catalysts based on palladium, rhodium, and gold are particularly effective in promoting these transformations. thieme-connect.de For instance, palladium-catalyzed intramolecular reactions can proceed through various mechanisms, including Heck-type cyclizations or processes involving the formation of organopalladium intermediates. These reactions are highly valuable for constructing complex cyclic architectures with high levels of stereocontrol. The choice of metal, ligands, and reaction conditions can influence the reaction pathway and the resulting product structure, allowing for the synthesis of a wide range of carbocyclic and heterocyclic systems. rsc.orgthieme-connect.de

Radical cyclizations of 5-hexenyl radicals are synthetically valuable for forming five- and six-membered rings. wikipedia.org For the radical derived from this compound, the cyclization can proceed via two competing pathways: a 5-exo-trig cyclization to form a five-membered ring (cyclopentylmethyl radical) or a 6-endo-trig cyclization to yield a six-membered ring (cyclohexyl radical). wikipedia.orgstackexchange.com According to Baldwin's rules and extensive experimental evidence, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig closure. stackexchange.comnih.gov This preference is attributed to better orbital overlap in the chair-like transition state of the 5-exo cyclization. wikipedia.org

However, the regioselectivity can be influenced by several factors. researchgate.net For instance, the presence of substituents on the alkene or the carbon chain can alter the stability of the transition states, potentially favoring the 6-endo product. wikipedia.org The choice of radical initiator and reaction conditions, such as the concentration of the radical trapping agent, can also play a crucial role in determining the product distribution. nih.govresearchgate.net While the 5-exo product is formed faster, the 6-endo product is often thermodynamically more stable. stackexchange.com Under conditions of kinetic control, the 5-exo product predominates, whereas thermodynamic control can lead to the formation of the 6-endo product, sometimes through rearrangement of the initially formed 5-exo cyclized radical. researchgate.net

Role of the Hydroxyl Group in Reactivity Modulation

The hydroxyl group in this compound is not merely a passive functional group but actively participates in and modulates the molecule's reactivity. msu.edu Its presence introduces polarity and the ability to act as both a hydrogen bond donor and acceptor. msu.edu

Intramolecular hydrogen bonding between the hydroxyl group and the pi-system of the double bond or the bromine atom can influence the conformational preferences of the molecule. This non-covalent interaction can pre-organize the molecule into a conformation that is more amenable to cyclization, potentially lowering the activation energy for ring formation. The strength of this interaction can be influenced by the solvent polarity. nih.gov

In reactions, the hydroxyl group can act as an internal nucleophile, as seen in halocyclization reactions. libretexts.org Furthermore, it can direct the stereochemical outcome of reactions occurring at nearby centers. The ability of the hydroxyl group to coordinate to metal catalysts can also be a key factor in controlling the regioselectivity and stereoselectivity of metal-catalyzed transformations. The polarization of the C-O and O-H bonds makes the oxygen electron-rich and the hydrogen and carbon electrophilic, contributing to the reactivity of this functional group. msu.edu

Derivatization for Directing Group Applications

The conversion of the hydroxyl group in this compound into functionalities capable of directing catalytic reactions is a plausible but underexplored area of research. In principle, the primary alcohol could be derivatized into several classes of directing groups. The following discussion is based on established principles of directing group chemistry and extrapolates potential derivatization pathways for this compound, although specific examples from the literature for this compound are absent.

Potential derivatization strategies could involve the formation of esters or ethers that contain a coordinating atom, typically nitrogen or oxygen, which can chelate to a transition metal catalyst.

Hypothetical Derivatization Pathways:

One common strategy involves the esterification of the alcohol with a carboxylic acid that contains a heterocyclic system, such as a pyridine or quinoline ring. For instance, the reaction of this compound with picolinic acid would yield the corresponding picolinate ester. The nitrogen atom of the pyridine ring in the picolinoyl group is a well-established coordinating site for various transition metals, including palladium and rhodium.

Another potential approach is the formation of an ether linkage to a coordinating moiety. For example, a Williamson ether synthesis between the sodium alkoxide of this compound and 2-(chloromethyl)pyridine could furnish a pyridyl ether derivative. The pyridine nitrogen in this derivative could then act as a directing group.

The table below outlines these hypothetical derivatization reactions of this compound to introduce potential directing groups. It is important to reiterate that these are proposed transformations based on known chemical principles, and not documented reactions for this specific substrate.

| Derivative Type | Hypothetical Reagents | Potential Directing Group |

| Picolinate Ester | Picolinic acid, DCC, DMAP | Pyridyl Nitrogen |

| Pyridyl Ether | NaH, 2-(chloromethyl)pyridine | Pyridyl Nitrogen |

| N-protected amino acid ester | Boc-glycine, EDCI, HOBt | Amide Carbonyl |

The successful synthesis of these derivatives would provide substrates for investigating directed C-H functionalization reactions. For example, a palladium-catalyzed arylation could potentially be directed to the alkyl chain of the this compound derivative. The choice of catalyst, ligand, and reaction conditions would be crucial in achieving the desired reactivity and selectivity.

Further research would be necessary to explore the feasibility of these derivatization reactions and the subsequent utility of the resulting products in directed catalysis. The interplay between the vinyl bromide functionality and the newly introduced directing group would also be an important aspect to investigate, as the vinyl bromide itself is a reactive site that could participate in various catalytic cycles.

Derivatization and Functionalization of 5 Bromohex 5 En 1 Ol in Complex Synthesis

Esterification and Etherification of the Alcohol Functionality

The primary alcohol group in 5-Bromohex-5-en-1-ol would be expected to undergo standard esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst. chemguide.co.uk Similarly, etherification could be accomplished through reactions like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. masterorganicchemistry.com However, no specific studies detailing the esterification or etherification of this compound have been found.

Oxidation and Reduction Chemistry of the Alcohol Group

The primary alcohol in this compound is a candidate for oxidation to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. studymind.co.ukchemguide.co.ukchemistrysteps.com Milder oxidizing agents would be required to selectively form the aldehyde without affecting the vinyl bromide moiety. libretexts.org Conversely, stronger oxidizing agents would likely lead to the corresponding carboxylic acid. organicchemistrytutor.com Reduction of the alcohol functionality is not a typical transformation. No literature specifically documenting the oxidation or reduction of this compound could be located.

Controlled Transformations of the Alkene Functionality

The vinyl bromide group presents a site for various transformations, including hydrogenation, hydroxylation, and epoxidation.

Selective Hydrogenation

Selective hydrogenation of the carbon-carbon double bond in this compound to yield 5-bromohexan-1-ol would require careful selection of a catalyst to avoid hydrogenolysis of the carbon-bromine bond. Palladium-based catalysts are often used for such transformations, and their selectivity can be influenced by the choice of support and the presence of catalyst poisons. mdpi.com However, specific protocols for the selective hydrogenation of this compound are not described in the literature.

Hydroxylation and Epoxidation

Hydroxylation of the double bond would lead to a diol, while epoxidation would form an oxirane ring. These reactions are fundamental in organic synthesis for introducing new functional groups. organic-chemistry.org Vinyl epoxides, in particular, are versatile synthetic intermediates. acs.orgresearchgate.net The reactivity of the vinyl bromide in this compound towards common epoxidation reagents like meta-chloroperoxybenzoic acid (mCPBA) or for hydroxylation has not been specifically investigated.

Cross-Coupling and C-C Bond Forming Reactions

The vinyl bromide moiety is a prime handle for carbon-carbon bond formation through various cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming new C-C bonds with vinyl halides. wikipedia.org These reactions would allow for the coupling of a wide range of organic fragments to the C5 position of the hexene backbone. While the general utility of palladium-catalyzed reactions with vinyl bromides is extensively documented, nih.gov there are no specific examples in the literature that utilize this compound as the substrate.

Nickel-Catalyzed Transformations

The vinyl bromide moiety of this compound is a key functional group for engaging in a variety of nickel-catalyzed cross-coupling reactions. These transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation, offering a powerful tool for molecular elaboration. Nickel catalysts, being more economical than their palladium counterparts, have gained significant traction in organic synthesis.

One of the primary applications of this compound in this context is in Negishi cross-coupling reactions . In a typical reaction, the vinyl bromide can be coupled with organozinc reagents. The reaction is catalyzed by a nickel complex, often generated in situ from a nickel salt and a ligand. This process is tolerant of a wide array of functional groups. mit.edu For instance, the coupling of the organozinc derivative of this compound with another electrophile is also a plausible transformation.

Another significant nickel-catalyzed reaction is the Kumada cross-coupling , which involves the reaction of a Grignard reagent with an organic halide. escholarship.org The Grignard reagent of this compound can be coupled with various aryl, heteroaryl, or vinyl halides in the presence of a nickel catalyst, such as Ni(dppe)Cl2. This reaction provides a direct method for the formation of new carbon-carbon bonds.

Furthermore, nickel catalysis can facilitate intramolecular cyclization reactions. For substrates possessing both a vinyl halide and a nucleophilic tether, nickel catalysts can promote ring formation. In the case of this compound, derivatization of the alcohol moiety to introduce a suitable nucleophile could enable an intramolecular cyclization, leading to the formation of cyclic ethers or other heterocyclic systems. Nickel-catalyzed arylative/endo-cyclization of 1,6-enynes has been demonstrated, providing a precedent for such transformations. nih.gov

The table below summarizes potential nickel-catalyzed transformations involving this compound.

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | 6-Substituted-hex-5-en-1-ol | Ni(acac)2 / Ligand |

| Kumada Coupling | Grignard Reagent (R'-MgX) | 6-Substituted-hex-5-en-1-ol | NiCl2(dppe) |

| Suzuki Coupling | Organoboron Reagent (R''-B(OR)2) | 6-Substituted-hex-5-en-1-ol | Ni(cod)2 / Ligand |

| Intramolecular Cyclization | (After derivatization) | Cyclic Ether / Heterocycle | Ni(0) complex |

Grignard Reagent Applications

The vinyl bromide functionality of this compound allows for the straightforward preparation of its corresponding Grignard reagent, (6-hydroxyhex-1-en-2-yl)magnesium bromide. This is achieved by reacting this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. masterorganicchemistry.com The formation of the Grignard reagent transforms the electrophilic vinyl carbon into a highly nucleophilic one, opening up a plethora of synthetic possibilities. nih.gov

It is crucial to protect the hydroxyl group of this compound prior to the formation of the Grignard reagent to prevent it from being quenched by the acidic proton of the alcohol. Common protecting groups for this purpose include silyl ethers (e.g., TBDMS) or acetals (e.g., THP). Once the Grignard reagent is formed, it can react with a wide range of electrophiles to form new carbon-carbon bonds.

Key applications of the Grignard reagent derived from (protected) this compound include:

Reaction with Aldehydes and Ketones: The Grignard reagent adds to the carbonyl carbon of aldehydes and ketones to yield secondary and tertiary alcohols, respectively, after an acidic workup. youtube.com This reaction is a cornerstone of organic synthesis for the construction of complex alcohol-containing molecules.

Reaction with Esters and Acid Chlorides: With esters and acid chlorides, the Grignard reagent adds twice to the carbonyl group, leading to the formation of tertiary alcohols where two of the alkyl groups are identical and originate from the Grignard reagent. masterorganicchemistry.com

Reaction with Carbon Dioxide: The Grignard reagent can react with carbon dioxide to produce a carboxylic acid after protonation. masterorganicchemistry.com This provides a method for introducing a carboxyl group into the molecule.

Ring-Opening of Epoxides: Grignard reagents are potent nucleophiles for the ring-opening of epoxides. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide, resulting in the formation of a new alcohol. masterorganicchemistry.com

The following table illustrates the versatility of the Grignard reagent of protected this compound in synthesis.

| Electrophile | Initial Product | Final Product (after deprotection/workup) |

| Aldehyde (RCHO) | Secondary Alkoxide | Diol |

| Ketone (R2CO) | Tertiary Alkoxide | Diol |

| Ester (RCOOR') | Tertiary Alkoxide (after double addition) | Diol |

| Carbon Dioxide (CO2) | Carboxylate | Hydroxy-acid |

| Epoxide | Alkoxide | Diol |

Incorporation into Macrocyclic and Heterocyclic Systems

The unique combination of a vinyl bromide and a primary alcohol in this compound makes it an excellent starting material for the synthesis of various macrocyclic and heterocyclic compounds.

Synthesis of Phostam, Phostone, and Phostine Analogues via 5-bromohex-5-en-1-yl methylphosphinate

Phostams, phostones, and phostines are phosphorus-containing heterocyclic compounds that are analogues of lactams, lactones, and lactols, respectively. researchgate.net These compounds have garnered interest due to their potential biological activities. nih.gov The synthesis of these heterocycles often involves intramolecular cyclization strategies. mdpi.com

Starting from this compound, one can synthesize 5-bromohex-5-en-1-yl methylphosphinate. This intermediate is primed for an intramolecular cyclization to form a seven-membered phosphorus heterocycle. For instance, an intramolecular Heck-type reaction or a radical cyclization could be employed to form the P-C bond, leading to the synthesis of a 1,2-oxaphosphepane 2-oxide ring system. The general strategies for the synthesis of medium and large phostams, phostones, and phostines often rely on such cyclization methods to construct the core ring structure. mdpi.com

While the direct synthesis of these specific analogues from 5-bromohex-5-en-1-yl methylphosphinate is not extensively documented, the principles of intramolecular cyclization of halo-alkenes are well-established and provide a clear synthetic route. beilstein-journals.org

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions are powerful methods in organic synthesis for accessing cyclic structures that may be difficult to prepare via direct cyclization. wikipedia.org The functional groups present in this compound and its derivatives can be exploited to initiate such rearrangements.

Ring Contraction:

A potential strategy for ring contraction could involve the transformation of this compound into a larger ring, which then undergoes a subsequent contraction. For example, the vinyl bromide could be used to form a larger carbocycle or heterocycle, which could then be subjected to a ring-contracting rearrangement. One common method for ring contraction is the Favorskii rearrangement of cyclic α-halo ketones. chemistrysteps.com While not directly applicable to this compound, this highlights the type of transformations that can be envisioned after initial functionalization. Another approach could involve the epoxidation of the double bond followed by an acid-catalyzed rearrangement, which is known to promote ring contractions. chemistrysteps.com

Ring Expansion:

Ring expansion strategies often involve the formation of a bicyclic intermediate that can then open to a larger ring. wikipedia.org For instance, the double bond of this compound could be cyclopropanated. Subsequent cleavage of the cyclopropane ring can lead to a ring-expanded product. The Tiffeneau-Demjanov rearrangement is another classic example of a ring expansion reaction, which involves the diazotization of a β-amino alcohol followed by a rearrangement. Derivatization of this compound to an appropriate precursor could enable such a transformation. The generation of vinyl carbocation intermediates from vinyl sulfonates has also been shown to lead to ring expansion through intramolecular Friedel-Crafts-type reactions. nih.gov

The following table outlines some plausible, albeit theoretical, strategies for ring expansion and contraction starting from derivatives of this compound.

| Strategy | Key Intermediate | Reaction Type | Potential Outcome |

| Ring Contraction | Epoxide of a larger ring derived from this compound | Acid-catalyzed rearrangement | Smaller carbocycle/heterocycle |

| Ring Expansion | Cyclopropanated derivative | Cleavage of cyclopropane | One-carbon ring expansion |

| Ring Expansion | β-amino alcohol derivative | Tiffeneau-Demjanov rearrangement | One-carbon ring expansion |

Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-Bromohex-5-en-1-ol, offering precise insights into its atomic framework.

Proton NMR (¹H NMR) spectroscopy is employed to identify the chemical environment of the hydrogen atoms within the this compound molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons. For instance, the vinylic protons adjacent to the bromine atom typically appear as singlets at approximately 5.56 ppm and 5.39 ppm. rsc.org The protons of the methylene (B1212753) group attached to the hydroxyl group (CH₂OH) are observed as a triplet around 3.28 ppm. rsc.org The remaining methylene protons in the aliphatic chain produce multiplets in the upfield region of the spectrum.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| =CH₂ (vinylic) | 5.56 | d | 1.5 | rsc.org |

| =CH₂ (vinylic) | 5.39 | d | 1.5 | rsc.org |

| -CH₂OH | 3.28 | t | 6.5 | rsc.org |

| -CH₂- | 2.37 | t | 7.0 | rsc.org |

| -CH₂- | 1.68 | qu | 7.0 | rsc.org |

| -CH₂- | 1.52 | m | - | amazonaws.com |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The carbon spectrum shows distinct peaks for each unique carbon atom in the molecule. The sp² hybridized carbons of the double bond are readily identified, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbon attached to the hydroxyl group also has a specific resonance.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C=CH₂ | 134.6 | rsc.org |

| C=CH₂ | 119.8 | rsc.org |

| -CH₂OH | 69.9 | rsc.org |

| -CH₂- | 49.8 | rsc.org |

| -CH₂- | 27.9 | rsc.org |

| -CH₂- | 21.8 | rsc.org |

To further elucidate the structure of this compound and confirm the assignments from 1D NMR, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons in the carbon chain. sdsu.edu Cross-peaks in the COSY spectrum confirm the sequence of methylene groups and their relationship with the vinylic and alcohol protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, which is invaluable for unambiguously assigning the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated or adducted with a cation (e.g., Na⁺) to form a pseudomolecular ion. For this compound, which has a molecular weight of 177.04 g/mol , ESI-MS analysis would be expected to show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. amazonaws.com High-resolution ESI-MS can provide the exact mass of the molecule, which allows for the determination of its elemental formula. amazonaws.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of this compound and for studying its fragmentation behavior upon electron impact (EI) ionization. nih.govwiley-vch.de The mass spectrum obtained from GC-MS shows the molecular ion peak (if stable enough to be observed) and a series of fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the molecular ion and any bromine-containing fragments. caltech.edu Analysis of the fragmentation pattern can help to confirm the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight and elemental composition of a compound. For halo-organic compounds like this compound, HRMS is particularly valuable for confirming the presence and number of bromine atoms due to their characteristic isotopic pattern.

In the analysis of a related compound, (E)-6-bromohex-5-en-1-ol, HRMS (EI, m/z) provided a calculated value for the molecular ion [M+•]+ of 163.9837, with the found value being 163.9846, confirming the elemental formula C5H9BrO. caltech.edu Similarly, for other bromo-compounds, HRMS has been used to confirm their molecular formulas, such as for (E)-7-Bromohept-2-ene, where the calculated value for [M]+ was 176.01958 and the found value was 176.01953. mpg.de

HRMS can be performed using various ionization techniques, including Electron Ionization (EI) and Electrospray Ionization (ESI). rsc.orgspbu.ru ESI is a soft ionization technique that often results in the observation of protonated molecules [M+H]+ or adducts with sodium [M+Na]+. nottingham.ac.uk For instance, in the HRMS analysis of a complex bromo-substituted molecule, the ESI-TOF (Electrospray Ionization-Time of Flight) method yielded a calculated m/z for [M+H]+ of 264.0230 and a found value of 264.0232. nottingham.ac.uk

The following table summarizes representative HRMS data for similar bromo-organic compounds found in the literature.

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| (E)-6-bromohex-5-en-1-ol | EI | 163.9837 [M+•]+ | 163.9846 [M+•]+ | caltech.edu |

| (E)-7-Bromohept-2-ene | EI | 176.01958 [M]+ | 176.01953 [M]+ | mpg.de |

| (3aS,4R,5S,7aS)-5-Amino-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydrobenzo[d] mpg.dersc.orgdioxol-4-ol | ESI-TOF | 264.0230 [M+H]+ | 264.0232 [M+H]+ | nottingham.ac.uk |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol and vinyl bromide moieties.

The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org For example, the IR spectrum of a related compound, (E)-5-bromopent-4-en-1-ol, shows a strong, broad peak at 3338 cm⁻¹, which is characteristic of an O-H stretch. caltech.edu The C-O stretching vibration of the primary alcohol would be expected in the 1000-1260 cm⁻¹ range. libretexts.org

The vinyl group (C=C) stretch in alkenes typically appears in the 1620-1680 cm⁻¹ region. libretexts.org In the case of (E)-5-bromopent-4-en-1-ol, this peak is observed at 1621 cm⁻¹. caltech.edu The C-H stretching vibrations of the vinyl group are expected just above 3000 cm⁻¹. libretexts.org The C-Br stretch is generally found in the fingerprint region, typically between 500 and 600 cm⁻¹. mpg.de

The table below details the expected IR absorption frequencies for the functional groups in this compound, with examples from similar compounds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | (E)-5-bromopent-4-en-1-ol | 3338 | caltech.edu |

| C=C Stretch (Alkene) | 1620-1680 | (E)-5-bromopent-4-en-1-ol | 1621 | caltech.edu |

| C-Br Stretch | 500-600 | (E)-7-Bromohept-2-ene | 645, 562 | mpg.de |

| C-H Stretch (Alkane) | 2850-2960 | (E)-5-bromopent-4-en-1-ol | 2938, 2877 | caltech.edu |

Advanced Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are fundamental for the purification of reaction products and the assessment of their purity. For this compound, flash column chromatography, thin-layer chromatography, and gas chromatography are routinely used.

Flash column chromatography is a rapid and efficient method for the preparative purification of organic compounds. ucsb.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate components of a mixture based on their differing polarities. ucsb.edudoi.org

In the synthesis of related compounds, flash chromatography is a standard purification step. For example, (E)-6-bromohex-5-en-1-ol was purified by column chromatography using a mixture of 30% diethyl ether in hexane (B92381) as the eluent. caltech.edu The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography to achieve optimal separation. ucsb.edu The progress of the separation is monitored by collecting fractions and analyzing them, often by TLC. ucsb.edu

The following table provides examples of solvent systems used in the flash chromatographic purification of bromo-compounds.

| Compound | Stationary Phase | Eluent System | Reference |

| (E)-6-bromohex-5-en-1-ol | Silica Gel | 30% Diethyl Ether / Hexane | caltech.edu |

| (E)-7-Bromohept-2-ene | Silica Gel | Pentane | mpg.de |

| 3-(4-Aminophenyl)propiolonitrile | Silica Gel | 20% Ethyl Acetate (B1210297) / Pentane | nottingham.ac.uk |

| Iodoperfluoroalkylation Products | Silica Gel | Hexanes or EtOAc:Hexanes = 1:20 | doi.org |

Thin-layer chromatography (TLC) is a simple, fast, and versatile technique used to monitor the progress of a chemical reaction, identify compounds, and assess the purity of a sample. umich.edusigmaaldrich.comsigmaaldrich.com It operates on the same principle as column chromatography, with a stationary phase (e.g., silica gel) coated on a plate and a mobile phase that moves up the plate by capillary action. umich.edusigmaaldrich.com

For a reaction producing this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting material on a TLC plate, the appearance of a new spot corresponding to the product can be observed. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and can be used for identification. libretexts.org

After purification by flash chromatography, the purity of the collected fractions is typically checked by TLC, where a pure compound should appear as a single spot. doi.org Visualization of the spots on the TLC plate is often achieved using a UV lamp (if the compounds are UV-active) or by staining with a chemical agent like potassium permanganate (B83412) (KMnO₄). rsc.orgwiley-vch.de

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. oiv.int It is particularly useful for determining the purity of a sample and for quantitative analysis. wiley-vch.deoiv.int In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase in the column. oiv.int

For this compound, which is a volatile liquid, GC would be an appropriate method to assess its purity. A pure sample would ideally show a single peak in the chromatogram. The presence of impurities would be indicated by additional peaks. The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis of the purity. oiv.int Chiral GC, using a chiral stationary phase, can be employed to determine the enantiomeric excess of chiral compounds. wiley-vch.de Reaction progress can also be monitored by GC. sci-hub.se

Computational and Theoretical Studies on 5 Bromohex 5 En 1 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. The two major classes of methods are ab initio and Density Functional Theory (DFT).

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nottingham.ac.uk DFT is a principal method for studying the electronic structure of matter, based on the electron density distribution rather than the complex many-electron wave function. scispace.comsbfisica.org.br

Prediction of Spectroscopic ParametersA significant application of quantum chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. While experimental data for 5-Bromohex-5-en-1-ol is not available in the searched documents, computational methods could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to predict the appearance of an NMR spectrum.

IR Spectra: Vibrational frequencies corresponding to specific functional groups (e.g., O-H stretch, C=C stretch, C-Br stretch) can be computed to predict an infrared spectrum.

Mass Spectrometry: While less direct, fragmentation pathways can be modeled to help interpret mass spectra.

Reaction Mechanism Elucidation via Transition State CalculationsComputational chemistry is invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.ucsb.eduA key point on this path is the transition state, which is the structure at the highest energy point.ucsb.edu

For this compound, calculations could elucidate the mechanisms of reactions such as nucleophilic substitution or elimination. The energy barrier (activation energy) of the reaction can be calculated from the energy difference between the reactants and the transition state, providing a prediction of the reaction rate. libretexts.orguleth.ca

Molecular Modeling and Conformational Analysis

Molecules that are not rigid can exist in various spatial arrangements called conformations. Molecular modeling and conformational analysis aim to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. For this compound, with its flexible alkyl chain, numerous conformations are possible due to rotation around the single bonds. Computational analysis can identify the preferred three-dimensional shapes of the molecule, which influences its physical properties and reactivity.

Application of Frontier Molecular Orbital Theory to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile).

The LUMO represents the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

In Silico Design of Novel Reaction Pathways

In silico (computer-based) methods can be used to design new reactions or optimize existing ones. By understanding the reaction mechanisms and energetics through calculations, chemists can theoretically test new reagents, catalysts, or reaction conditions before attempting them in the lab. For example, researchers can predict the decomposition pathways of related radical species to understand potential side reactions. researchgate.net This predictive power can accelerate the discovery of new synthetic routes and make chemical synthesis more efficient and predictable. letifmones.com

Q & A

Q. How can the molecular structure of 5-Bromohex-5-en-1-ol be confirmed using spectroscopic methods?

To confirm the structure, employ a combination of NMR spectroscopy (¹H and ¹³C), IR spectroscopy , and mass spectrometry . For NMR:

- ¹H NMR : Identify the hydroxyl proton (δ ~1.5–2.5 ppm, broad) and allylic protons near the bromine (δ ~4.0–5.0 ppm). The double bond protons (C5–C6) will show splitting patterns consistent with a terminal alkene (δ ~5.2–5.8 ppm).

- ¹³C NMR : Look for the brominated carbon (C5, δ ~30–40 ppm) and the double bond carbons (C5 and C6, δ ~115–125 ppm).

- IR : Confirm the hydroxyl group (O–H stretch at ~3200–3600 cm⁻¹) and the alkene (C=C stretch at ~1640–1680 cm⁻¹).

Document all spectral parameters, including solvent and instrument specifications, to ensure reproducibility .

Q. What are the standard synthetic routes for this compound, and how is purity validated?

A common route involves allylic bromination of hex-5-en-1-ol using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄. Key steps:

- Dissolve hex-5-en-1-ol in CCl₄, add NBS and AIBN (0.1–1 mol%).

- Reflux at 60–80°C for 6–12 hours, monitoring by TLC.

- Purify via column chromatography (silica gel, hexane/EtOAc).

Validate purity using HPLC (>95% purity) and elemental analysis (C, H, Br). Report reaction yields, solvent ratios, and purification details to enable replication .

Advanced Research Questions

Q. How can regioselectivity challenges in the bromination of hex-5-en-1-ol derivatives be addressed?

Regioselectivity in allylic bromination is influenced by steric effects and radical stability . To optimize:

- Use polar solvents (e.g., THF) to stabilize transition states.

- Introduce directing groups (e.g., esters) to favor bromination at C5.

- Employ computational tools (DFT calculations) to predict radical intermediates’ stability.

Validate outcomes with GC-MS and compare experimental results with computational predictions .

Q. What computational methods predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Use density functional theory (DFT) to model:

- Electrophilicity of the C–Br bond (natural bond orbital analysis).

- Transition-state energies for oxidative addition steps with Pd catalysts.

Compare with experimental kinetic data (e.g., reaction rates under varying temperatures and catalysts like Pd(PPh₃)₄). Publish full computational parameters (basis sets, solvation models) to ensure reproducibility .

Methodological & Reproducibility Considerations

Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?

- Provide detailed reaction conditions : temperatures (±1°C), catalyst loading (exact mol%), and solvent ratios.

- Include raw spectral data (e.g., NMR peak lists) in supplementary materials.

- For chromatographic purification, specify column dimensions, silica gel mesh size, and Rf values.

- Adhere to reporting standards outlined in CONSORT-EHEALTH and Beilstein Journal guidelines .

Q. How can contradictory data in bromination efficiency studies be resolved?

- Perform control experiments to isolate variables (e.g., light exposure, oxygen levels).

- Use statistical tools (ANOVA) to assess significance of observed differences.

- Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) .

Safety & Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.